2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a versatile compound with a unique structure that allows for extensive applications in various fields of scientific research. This compound is particularly noted for its potential in drug development and catalysis.
Properties
IUPAC Name |
2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIHLGCFIXAMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with aminothiazole moieties. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry and catalysisAdditionally, it is used in industrial processes for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is attributed to its ability to chelate metal ions, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives and hydrazides. These compounds share structural similarities but may differ in their specific functional groups and bioactive properties. The uniqueness of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its dual methoxy and benzothiazole functionalities, which contribute to its diverse applications.
Biological Activity
The compound 2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group and a hydrazide functional group, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.39 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or modulate receptor functions, which can lead to therapeutic effects. The benzothiazole moiety is known to interact with biological macromolecules, influencing various biochemical pathways.
Antimicrobial Activity
Research has shown that compounds containing benzothiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate effective inhibition against a range of pathogens including bacteria and fungi.
Case Study:
In a comparative study, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating promising antimicrobial potential.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structure suggests it may scavenge free radicals and stabilize reactive oxygen species.
Research Findings:
A study evaluating various benzothiazole derivatives found that those with methoxy substitutions exhibited enhanced antioxidant activities. This suggests that this compound could similarly contribute to cellular protection against oxidative damage.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Benzothiazole derivatives have been explored for their anti-inflammatory effects through inhibition of inflammatory mediators.
Experimental Data:
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This highlights its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has gained attention in recent years. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Clinical Relevance:
A study focusing on the cytotoxic effects of benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
